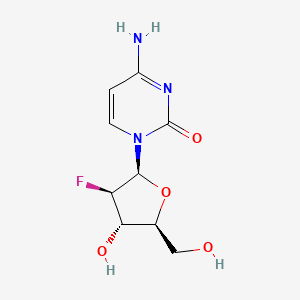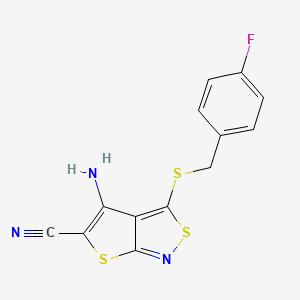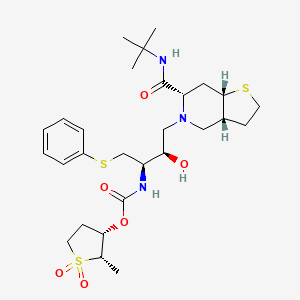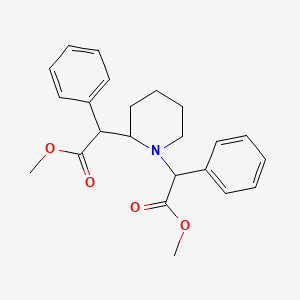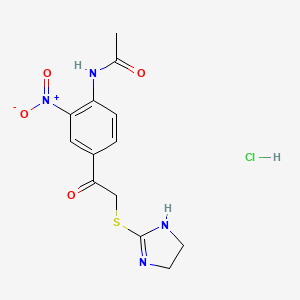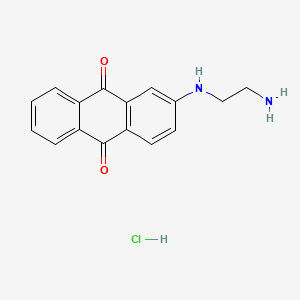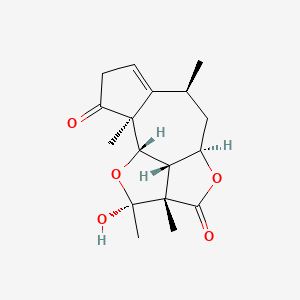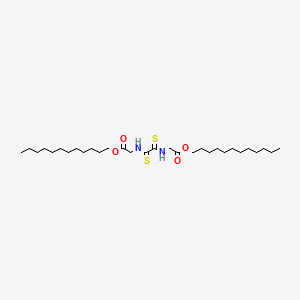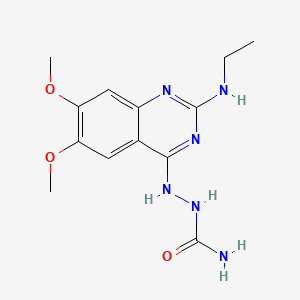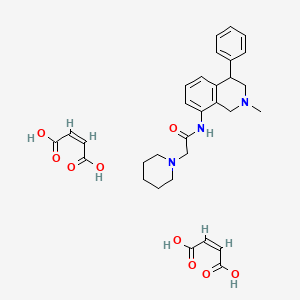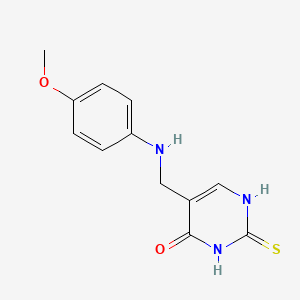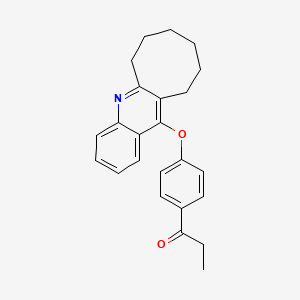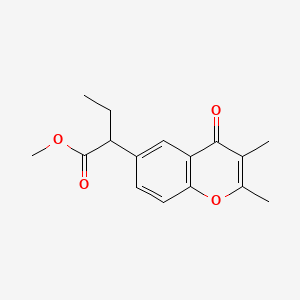
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate is an organic compound belonging to the ester family Esters are known for their distinctive aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethylchromon-6-yl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would be 2-(2,3-dimethylchromon-6-yl)butanoic acid and methanol, with sulfuric acid as the catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps like distillation and crystallization are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-(2,3-dimethylchromon-6-yl)butanoic acid and methanol.
Reduction: 2-(2,3-dimethylchromon-6-yl)butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,3-dimethylchromon-6-yl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chromone core is known to interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate can be compared with other esters and chromone derivatives:
Methyl butanoate: A simpler ester with a fruity aroma, used primarily in the fragrance and flavor industries.
2,3-Dimethylchromone: A chromone derivative with potential biological activities, used in medicinal chemistry research.
Methyl 2-methylbutanoate: Another ester with a similar structure but different substituents, used in various industrial applications.
The uniqueness of this compound lies in its combination of the chromone core and ester functionality, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
173469-70-0 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 2-(2,3-dimethyl-4-oxochromen-6-yl)butanoate |
InChI |
InChI=1S/C16H18O4/c1-5-12(16(18)19-4)11-6-7-14-13(8-11)15(17)9(2)10(3)20-14/h6-8,12H,5H2,1-4H3 |
Clé InChI |
XTKBVMBADBILKW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


